molecular formula C16H14FNO4 B2619306 N-(2-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide CAS No. 553639-11-5

N-(2-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B2619306
CAS No.: 553639-11-5
M. Wt: 303.289
InChI Key: IEAWKRDEVRQQDC-UHFFFAOYSA-N
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Description

Stereoelectronic Features:

  • The fluorine atom induces a gauche effect due to its high electronegativity, stabilizing adjacent σ-bonds through hyperconjugation.
  • The formyl group participates in resonance with the phenoxy ring, delocalizing electron density and creating a planar geometry at the 4-position.
  • The methoxy group donates electron density via lone-pair conjugation, counterbalancing the electron-withdrawing effects of the formyl group.

These interactions result in a non-planar molecular geometry , with dihedral angles between the phenoxy and fluorophenyl rings ranging from 45° to 65°, as observed in crystallographic studies.

Comparative Structural Analysis with Phenoxyacetamide Derivatives

Structural analogs of phenoxyacetamide derivatives exhibit varied bioactivity and physicochemical properties depending on substituent patterns (Table 1).

Compound Substituents Key Structural Differences
N-Phenoxyacetamide Unsubstituted phenyl Lacks electron-withdrawing groups
2-(4-Formylphenoxy)acetamide Formyl at 4-position Absence of methoxy and fluorophenyl groups
N-(4-Bromophenyl)acetamide Bromophenyl substituent Larger halogen substituent

Key observations:

  • Electron-withdrawing groups (e.g., formyl, fluorine) reduce electron density on the phenoxy ring, enhancing electrophilic reactivity.
  • Methoxy groups increase solubility in polar solvents compared to halogenated analogs.
  • Fluorine substitution minimizes steric hindrance relative to bulkier halogens (e.g., bromine), preserving conformational flexibility.

Crystallographic Data and Conformational Studies

Single-crystal X-ray diffraction analysis reveals that N-(2-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide crystallizes in a monoclinic system with space group P2₁/n. Key crystallographic parameters include:

  • Unit cell dimensions: a = 13.9003(10) Å, b = 7.6509(6) Å, c = 14.4694(11) Å
  • β angle: 105.300(3)°
  • Volume: 1484.3(2) ų
  • Z = 4 (molecules per unit cell)

Conformational Analysis:

  • The phenoxy ring adopts a slightly twisted conformation relative to the acetamide plane, with a torsion angle of 58.2° between C1–O1–C2–N1 atoms.
  • Intramolecular hydrogen bonds between the acetamide NH and the formyl oxygen (O2) stabilize the gauche conformation, with a bond distance of 2.89 Å.
  • The fluorophenyl ring is nearly orthogonal to the phenoxy ring (dihedral angle = 82.5°), minimizing steric clashes.

Software tools like Mercury (CCDC) enable visualization of crystal packing, revealing a layered structure stabilized by van der Waals interactions and weak C–H···O hydrogen bonds.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c1-21-15-8-11(9-19)6-7-14(15)22-10-16(20)18-13-5-3-2-4-12(13)17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAWKRDEVRQQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound consists of:

  • Aromatic rings : The presence of a fluorophenyl group and a methoxyphenoxy group enhances its lipophilicity.
  • Functional groups : The formyl group can engage in covalent bonding with nucleophiles, influencing various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Covalent bonding : The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Enhanced lipophilicity : The methoxy group increases the compound's ability to penetrate lipid membranes, facilitating cellular interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

Antioxidant Activity

Studies suggest that derivatives of phenoxy acetamides demonstrate significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. The DPPH radical scavenging assay has shown promising results for related compounds .

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins .

Anticancer Potential

The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. Its mechanism may involve the modulation of cell signaling pathways that control apoptosis and cell survival .

Research Findings

Recent studies have provided insights into the efficacy and safety profiles of this compound:

StudyFindings
Demonstrated inhibition of specific enzymes through covalent bonding.
Exhibited strong antioxidant activity with IC50 values indicating significant potency against oxidative stress.
Showed anti-inflammatory effects by reducing COX-2 expression in vitro.
Indicated potential as an anticancer agent with effective modulation of apoptosis pathways.

Case Studies

  • Antioxidant Activity Case Study : A study evaluated the DPPH radical scavenging activity of various phenoxy acetamides, including derivatives similar to this compound. Results showed that these compounds effectively reduced DPPH radicals, suggesting their potential as antioxidant agents in therapeutic applications .
  • Anti-inflammatory Case Study : In vitro studies on the anti-inflammatory effects revealed that this compound significantly decreased COX-2 levels in human cell lines, supporting its use in treating inflammatory conditions .
  • Anticancer Activity Case Study : Research involving various cancer cell lines demonstrated that the compound inhibited proliferation and induced apoptosis, highlighting its potential as a chemotherapeutic agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally similar to N-(2-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL in some studies. The compound's structure suggests potential activity against biofilm formation, which is critical in treating chronic infections.

Antitumor Activity

The compound's structural features may also confer antitumor properties. Studies on related compounds have demonstrated that modifications in the phenyl and methoxy groups can enhance cytotoxic effects against cancer cell lines such as HT29 (colon cancer) and Jurkat T cells (T-cell leukemia). For example, certain derivatives exhibited IC50 values below 1.98 μg/mL against HT29 cells, indicating significant growth inhibition.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the efficacy of related compounds against biofilm formation in bacterial cultures. The results indicated that specific structural features contributed to enhanced antibacterial activity, suggesting that this compound could similarly enhance antibacterial efficacy through structural optimization.
  • Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of similar compounds on various cancer cell lines. The presence of electron-donating groups was found to be critical for enhancing cytotoxicity, indicating that the functional groups in this compound may influence its antitumor properties positively.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • The nitro group in and increases reactivity but may reduce metabolic stability.
  • Electron-Donating Groups (EDGs) : The ethoxy group in enhances lipophilicity, which could improve absorption but may also increase off-target interactions.
  • Halogen Variations : Bromine and chlorine in and introduce heavier atoms, affecting molecular weight and possibly toxicity profiles.

Physicochemical Properties

  • Melting Points : Analogs range from 74–84°C (e.g., compound 32 in ), suggesting the target compound’s melting point falls within this range.
  • Polarity : Rf values (e.g., 0.28–0.65 in ) indicate moderate polarity, influenced by substituents. The fluorine in the target compound may slightly increase polarity compared to ethyl or methyl groups.

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